Oxonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

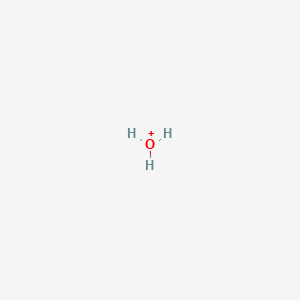

Oxonium, also known as hydronium, is a positively charged ion that is formed when a proton is added to a water molecule. It is an important chemical species in many chemical and biological processes. Oxonium has been extensively studied due to its significance in various fields of research, including chemistry, biochemistry, and physiology.

Applications De Recherche Scientifique

Synthesis and Modification of Organic and Bioorganic Molecules Oxonium ions, specifically cyclic oxonium derivatives of polyhedral boron hydrides, have emerged as a promising class of compounds in the field of organic chemistry. These compounds are recognized for their potential in modifying various types of organic and bioorganic molecules. Furthermore, they hold significant promise in the synthesis of compounds applicable in diverse areas, ranging from the treatment of nuclear wastes to potentially aiding in cancer treatment (Semioshkin, Sivaev, & Bregadze, 2008).

Stabilization of Oxonium Ions Research has delved into the use of crown ethers as stabilizing ligands for oxonium ions. These ethers are adept at acting as hydrogen bond acceptors, which is pivotal for the binding of oxonium ions. It's established that different sizes of crown ethers exhibit varying interactions with oxonium ions, influencing the formation of hydrogen-bonded polymers and stabilizing specific oxonium ions in solid state (Junk, 2008).

Structural Studies and Characteristics of Oxonium Ions In-depth structural studies have been conducted on oxonium ions, revealing their unique characteristics. For instance, the hydrated proton H+(H2O)n has been studied through single crystal neutron diffraction, showcasing the pyramidal nonplanar conformation of the oxonium ion in specific conditions (Lundgren & Williams, 1973). Moreover, the interaction of oxonium ions with various solvents has been extensively reviewed, shedding light on the stable existence of these ions in certain macrocyclic and aromatic environments (Atwood et al., 1987).

Exploring Oxonium Ions in Super Acids An intriguing discovery is the identification of an oxonium ion with hydroxymethyl and methylidene substituents in certain superacids. This discovery was initially unexpected, but further exploration revealed a series of products transitioning from carbenium through oxonium ion to hydroxymethyl(methylidene)oxonium salts (Minkwitz, Schneider, & Preut, 1998).

Spectroscopic Studies and Applications Spectroscopic studies and normal coordinate treatments have been carried out on oxonium ions, providing insights into their fundamental vibrations and confirming trends related to stretching mode frequencies in various oxonium compounds (Basile, Labonville, & Williams, 1974).

Propriétés

Numéro CAS |

13968-08-6 |

|---|---|

Nom du produit |

Oxonium |

Formule moléculaire |

H3O(+) H3O+ |

Poids moléculaire |

19.023 g/mol |

Nom IUPAC |

oxidanium |

InChI |

InChI=1S/H2O/h1H2/p+1 |

Clé InChI |

XLYOFNOQVPJJNP-UHFFFAOYSA-O |

SMILES |

[OH3+] |

SMILES canonique |

[OH3+] |

Synonymes |

H(3)0+ hydronium ion |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

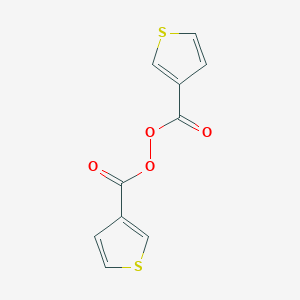

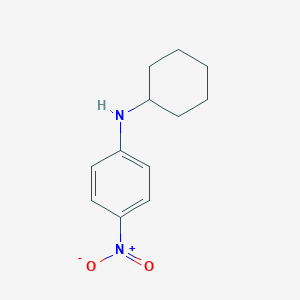

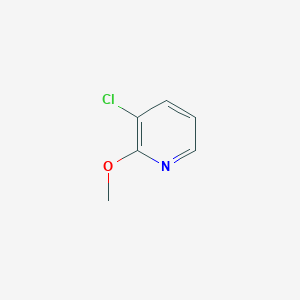

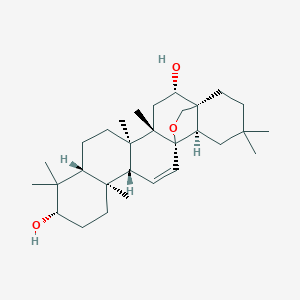

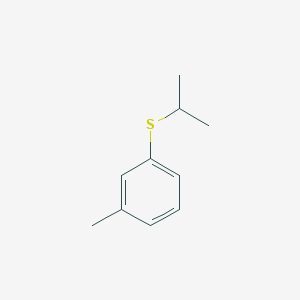

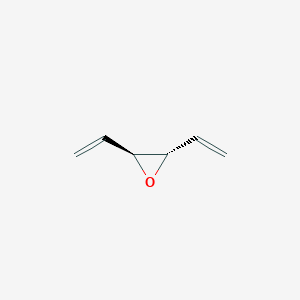

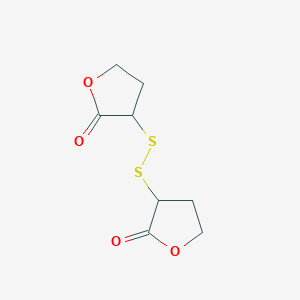

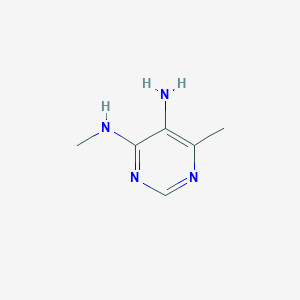

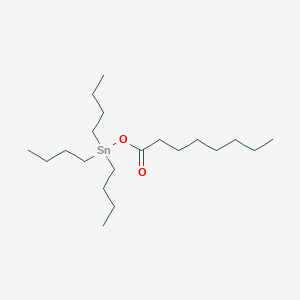

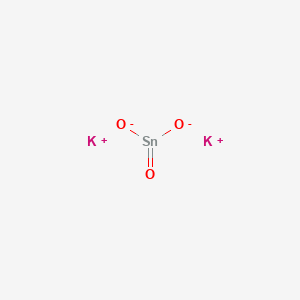

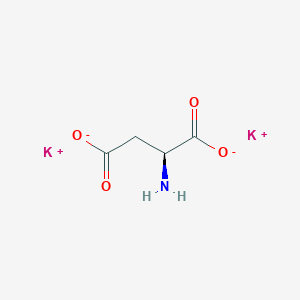

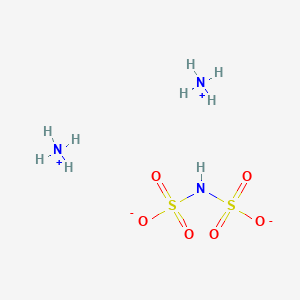

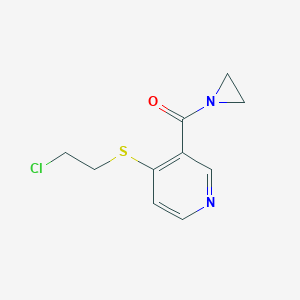

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.